molecular formula C19H22BrClN2O B12691436 N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide CAS No. 84255-01-6

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide

Cat. No.: B12691436
CAS No.: 84255-01-6
M. Wt: 409.7 g/mol
InChI Key: PGYIFIUWFQLNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a piperidyl moiety. Its structure includes a central acetamide backbone substituted with a 4-chlorophenyl ring and a 4-piperidylphenyl group, with a hydrobromic acid salt enhancing solubility and stability.

Properties

CAS No.

84255-01-6

Molecular Formula

C19H22BrClN2O

Molecular Weight

409.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-piperidin-4-ylacetamide;hydrobromide

InChI

InChI=1S/C19H21ClN2O.BrH/c20-16-6-8-17(9-7-16)22(18-10-12-21-13-11-18)19(23)14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14H2;1H

InChI Key

PGYIFIUWFQLNHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidylphenylacetamide Core

  • The core structure is prepared by coupling a piperidine derivative with a phenylacetamide moiety.
  • A common approach involves reacting N-(4-chlorophenyl)piperidine or its derivatives with phenylacetyl chloride or phenylacetic acid derivatives under controlled conditions to form the amide bond.
  • The reaction is typically carried out in an organic solvent such as toluene, benzene, or N,N-dimethylformamide (DMF) with a base like triethylamine or potassium carbonate to neutralize the generated acid.

Introduction of the 4-Chlorophenyl Group

  • The 4-chlorophenyl substituent is introduced via nucleophilic substitution or condensation with 4-chlorobenzhydrol or 4-chlorobenzyl derivatives.
  • For example, 4-chlorobenzhydrol can be coupled with piperidine derivatives under basic conditions to form the corresponding amine intermediate.
  • This intermediate is then further reacted with acylating agents to form the target amide.

Formation of the Monohydrobromide Salt

  • The free base of the synthesized amide is treated with hydrobromic acid (HBr) to form the monohydrobromide salt.
  • This salt formation enhances the compound’s stability, crystallinity, and solubility in aqueous media, which is critical for pharmaceutical applications.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
Amide bond formation Phenylacetyl chloride + N-(4-chlorophenyl)piperidine 15°C to 130°C Toluene, benzene, DMF Use of base (e.g., triethylamine) to scavenge HCl
4-Chlorophenyl group coupling 4-Chlorobenzhydrol + piperidine derivative Room temp to 120°C Ethanol, dichloromethane Sodium hydroxide or other bases used for hydrolysis or coupling
Salt formation Treatment with hydrobromic acid Ambient Ethanol, water Controlled addition to avoid over-acidification

Representative Synthetic Procedure (Based on Patent and Literature Data)

  • Preparation of 4-Chlorobenzhydrol Intermediate:

    • Racemic 4-chlorobenzhydrol is prepared by hydrolysis of its acetate derivative using sodium hydroxide in ethanol/water mixture at room temperature for 3 hours.
    • The product is extracted with ethyl acetate, dried, and recrystallized from hexane to achieve high enantiomeric purity (up to 98% ee).
  • Coupling with N-(2-chloroethyl)piperidine:

    • The purified 4-chlorobenzhydrol is dissolved in dichloromethane and reacted with N-(2-chloroethyl)piperidine hydrochloride in the presence of sodium iodide and tetrabutylammonium bromide as phase transfer catalysts.
    • The reaction mixture is stirred at 25°C for 12 hours, followed by aqueous workup and organic extraction to isolate the coupled product.
  • Cyclization and Amide Formation:

    • The intermediate is cyclized and acylated using phenylacetyl chloride or related acylating agents in the presence of bases such as diisopropylethylamine at elevated temperatures (120–130°C) in solvents like DMF or toluene.
  • Salt Formation:

    • The free base is treated with hydrobromic acid in ethanol or water to yield the monohydrobromide salt, which is isolated by filtration or crystallization.

Analytical and Purity Considerations

  • The final compound is characterized by melting point, molecular weight confirmation (409.7 g/mol), and spectroscopic methods (NMR, IR, MS).
  • Purity is enhanced by recrystallization and salt formation, which also improves handling and formulation properties.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Product
1 Hydrolysis of 4-chlorobenzhydrol acetate NaOH in ethanol/water, room temp, 3 h 4-Chlorobenzhydrol (high ee purity)
2 Coupling with N-(2-chloroethyl)piperidine DCM, NaI, TBAB, 25°C, 12 h Piperidine intermediate
3 Cyclization and amide bond formation Phenylacetyl chloride, base (DIPEA), 120–130°C, DMF/toluene N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide (free base)
4 Salt formation Hydrobromic acid in ethanol/water, ambient Monohydrobromide salt (final product)

Research Findings and Optimization Notes

  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) improves coupling efficiency in step 2.
  • Elevated temperatures (120–130°C) favor cyclization and amide bond formation with good yields and minimal side products.
  • Salt formation with hydrobromic acid enhances compound stability and solubility, critical for pharmaceutical formulation.
  • Recrystallization steps improve enantiomeric purity and remove impurities effectively.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Lorcainide Hydrochloride (Antiarrhythmic Agent)

Structural Similarities :

  • Both compounds share an N-(4-chlorophenyl)-N-(piperidinyl)phenylacetamide backbone.
  • Differences include the substitution at the piperidine nitrogen: Lorcainide has an isopropyl group, while the target compound features a 4-piperidylphenyl group.

Functional Comparison :

  • Lorcainide Hydrochloride is a clinically approved antiarrhythmic agent, indicating that the 4-chlorophenyl-piperidine-acetamide framework is pharmacologically relevant for cardiac ion channel modulation.
  • The monohydrobromide salt in the target compound may improve bioavailability compared to hydrochloride salts, though direct comparative pharmacokinetic data are lacking .

Table 1: Structural and Functional Comparison with Lorcainide Hydrochloride

Property Target Compound (Monohydrobromide) Lorcainide Hydrochloride
Core Structure N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide N-(4-Chlorophenyl)-N-(1-isopropylpiperidin-4-yl)phenylacetamide
Salt Form Hydrobromide Hydrochloride
Therapeutic Use Undefined (hypothesized antiarrhythmic) Approved antiarrhythmic (Remivox®)
Key Structural Difference 4-Piperidylphenyl substitution Isopropyl-piperidine substitution
Halogen-Substituted Maleimides (Enzyme Inhibitors)

Structural Context :

  • N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) and its halogenated analogs (F, Br, I) were evaluated for monoacylglycerol lipase (MGL) inhibition. The 4-chlorophenyl derivative showed moderate activity, comparable to other halogens (e.g., IC₅₀ for 4-iodophenyl = 4.34 μM).

Functional Insight :

  • The halogen size (F, Cl, Br, I) minimally impacts MGL inhibition, suggesting electronic effects (e.g., electronegativity) may dominate over steric factors. This highlights the versatility of 4-chlorophenyl groups in enzyme-targeted drug design .

Table 2: MGL Inhibition by Halogen-Substituted Maleimides

Compound IC₅₀ (μM)
N-(4-Fluorophenyl)maleimide 5.18
N-(4-Chlorophenyl)maleimide 7.24
N-(4-Bromophenyl)maleimide 4.37
N-(4-Iodophenyl)maleimide 4.34
Insecticidal N-(4-Chlorophenyl) Acetamides

Activity Comparison :

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Insecticidal Compound 2) demonstrated superior aphidicidal activity compared to acetamiprid, a commercial neonicotinoid.
Hydroxamic Acids with 4-Chlorophenyl Moieties

Structural Analogues :

  • Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) exhibit antioxidant properties via radical scavenging (e.g., DPPH assay).

Functional Divergence :

  • The target compound’s acetamide backbone differs from hydroxamic acids, which prioritize metal chelation (e.g., for antioxidant or anticancer effects). This reflects how minor structural changes (amide vs. hydroxamate) redirect biological activity .

Key Research Findings and Implications

  • Halogen Effects : The 4-chlorophenyl group is a versatile pharmacophore, effective in both enzyme inhibition (maleimides) and agrochemicals (acetamides) .
  • Salt Forms : Hydrobromide vs. hydrochloride salts may influence solubility and target engagement, as seen in Lorcainide’s clinical success .
  • Structural Flexibility : Substitutions on the piperidine ring (e.g., isopropyl vs. phenyl) can tailor receptor specificity, suggesting avenues for optimizing the target compound’s bioactivity.

Biological Activity

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide (CAS No. 84255-01-6) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibition activities, and presents relevant case studies and research findings.

  • Molecular Formula : C19H22BrClN2O
  • Molecular Weight : 409.75 g/mol
  • CAS Number : 84255-01-6

Antibacterial Activity

Research indicates that compounds related to N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide exhibit significant antibacterial properties. A study conducted on synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with varying degrees of effectiveness against other bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nE. coliWeak
7oStaphylococcus aureusModerate

The effectiveness of these compounds is attributed to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

In addition to antibacterial properties, this compound acts as an inhibitor of several enzymes, particularly acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for the treatment of conditions like Alzheimer's disease, as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

The following table summarizes the inhibitory activity against AChE and urease:

CompoundEnzymeIC50 (µM)
7lAChE2.14 ± 0.003
7mUrease0.63 ± 0.001
7nAChE2.17 ± 0.006
7oUrease1.13 ± 0.003

These findings highlight the compound's potential as a therapeutic agent for diseases requiring enzyme inhibition .

Case Studies

Several case studies have explored the biological activity of compounds similar to N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide, focusing on their pharmacological effects in vivo and in vitro.

  • Case Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of synthesized piperidine derivatives, including N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide, against various pathogens. Results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their potent activity against resistant strains.
  • Case Study on Enzyme Inhibition :
    Another research project assessed the impact of N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide on AChE activity in a rodent model. The results demonstrated a significant reduction in AChE levels, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Condensation reactions : KOH-catalyzed condensation of acrylamide intermediates with thiourea under reflux conditions in ethanol, yielding 65–78% of chlorophenyl-acetamide derivatives .
  • Cyclization and salt formation : Piperidine ring formation using catalytic methods, followed by hydrobromide salt precipitation to stabilize the final product . Key parameters include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acylating agent).

Q. How is X-ray crystallography applied to determine the compound’s structural conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL refines structural parameters (e.g., bond angles, thermal displacement) iteratively. For example, the piperidine ring adopts a chair conformation (bond angle sum = 357.5°), validated via Fourier difference maps .
  • Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .

Q. What pharmacological targets are associated with this compound?

Structural analogs demonstrate:

  • Antimicrobial activity : Inhibition of bacterial/fungal enzymes (e.g., dihydropteroate synthase) via competitive binding to active sites .
  • Receptor modulation : Piperidine derivatives interact with CNS targets (e.g., sigma receptors) due to lipophilic Cl and aromatic groups enhancing blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies (e.g., thermal motion, hydrogen bonding ambiguities) require:

  • Multi-step refinement : Using SHELX’s TWIN and HKLF5 commands to handle twinned data or partial occupancy .
  • Geometric restraints : Enforcing chair conformation in piperidine rings (C–C bond lengths: 1.50–1.54 Å) and validating via Hirshfeld surface analysis .
  • Cross-validation : Comparing with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Q. What strategies optimize the compound’s bioactivity against specific enzyme targets?

Structure-activity relationship (SAR) studies guide optimization:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) at the 4-chlorophenyl moiety enhances enzyme inhibition (IC₅₀ reduced by 40% in analogs) .
  • Salt selection : Hydrobromide salts improve solubility (logP reduced from 3.2 to 2.8) and bioavailability compared to free bases .
  • Docking simulations : Molecular dynamics predict binding affinities to targets like acetylcholinesterase (RMSD < 2.0 Å) .

Q. How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

Hydrogen bonds (N–H⋯O, C=O⋯H–N) stabilize the lattice and affect solubility/melting points:

  • C(4) chains : Observed in [010] direction with donor-acceptor distances of 2.85–3.10 Å .
  • Thermal stability : Stronger H-bonding correlates with higher melting points (e.g., 215–220°C for tightly packed analogs) .
  • Solubility : Disruption of H-bonds via polar solvents (e.g., DMSO) increases solubility by 30% .

Methodological Considerations

  • Spectroscopic validation : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and FTIR (C=O stretch at 1680 cm⁻¹) confirm functional groups .
  • Pharmacokinetic profiling : HPLC (C18 column, acetonitrile/water gradient) quantifies plasma stability (t₁/₂ > 6 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.